molecular formula C8H15NO7 B1256419 N-acetyl-D-galactosaminic acid

N-acetyl-D-galactosaminic acid

Cat. No.: B1256419
M. Wt: 237.21 g/mol
InChI Key: LZKNVSNNPRQZJB-MVIOUDGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-D-galactosaminic acid is a carbohydrate acid derivative comprising D-galactonic acid having the 2-hydroxy group replaced by acetamido. It is a carbohydrate acid derivative and a monocarboxylic acid. It derives from a D-galactonic acid. It is a conjugate acid of a N-acetyl-D-galactosaminate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7-/m1/s1

InChI Key

LZKNVSNNPRQZJB-MVIOUDGNSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-acetyl-D-galactosamine: From Core Chemical Structure to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of glycobiology, few molecules hold as pivotal a role as N-acetyl-D-galactosamine (GalNAc). This amino sugar, a derivative of galactose, is a fundamental building block in the complex carbohydrate structures that adorn cell surfaces and secreted proteins. Its significance extends from defining human blood groups to mediating intricate cell signaling pathways and, more recently, revolutionizing targeted drug delivery. This guide provides a comprehensive technical overview of GalNAc, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical features, explore its biosynthesis and diverse biological functions, and illuminate its burgeoning role in diagnostics and therapeutics, all while providing practical insights into its experimental analysis.

The Chemical Foundation of N-acetyl-D-galactosamine

N-acetyl-D-galactosamine is a monosaccharide derivative of galactose, distinguished by the presence of an acetamido group at the C-2 position. This seemingly minor modification imparts unique chemical properties that underpin its diverse biological functions.

Molecular Structure and Isomerism

The chemical formula for N-acetyl-D-galactosamine is C8H15NO6, with a molecular weight of approximately 221.21 g/mol .[1] In solution, GalNAc predominantly exists in a cyclic pyranose form, which can exist as either α or β anomers, differing in the stereochemistry at the anomeric carbon (C-1). This anomeric configuration is critical for its role in glycosidic bond formation and recognition by specific enzymes and binding proteins.

G C1 C1 C2 C2 C1->C2 O1 OH C1->O1 C3 C3 C2->C3 NHAc NHCOCH3 C2->NHAc C4 C4 C3->C4 O3 OH C3->O3 C5 C5 C4->C5 O4 OH C4->O4 O5 O C5->O5 C6 C6 C5->C6 O5->C1 CH2OH CH2OH caption Figure 1: Chemical structure of α-N-acetyl-D-galactosamine.

Caption: Figure 1: Chemical structure of α-N-acetyl-D-galactosamine.

Physicochemical Properties

A summary of the key physicochemical properties of N-acetyl-D-galactosamine is presented in Table 1. Its high solubility in water is a direct consequence of the multiple hydroxyl groups, which readily form hydrogen bonds.[2] This property is essential for its biological role in aqueous environments.

PropertyValueSource
Molecular Formula C8H15NO6PubChem
Molecular Weight 221.21 g/mol PubChem[1]
Appearance White crystalline powderCymitQuimica[3]
Melting Point ~160 °CSigma-Aldrich[4]
Solubility in Water 50 mg/mLSigma-Aldrich[2]
Optical Rotation Varies with anomer-

Biosynthesis and Metabolism: The Journey of GalNAc

The biological activity of GalNAc is contingent on its incorporation into larger glycoconjugates. This process begins with its biosynthesis and activation into a high-energy donor molecule, uridine diphosphate N-acetyl-D-galactosamine (UDP-GalNAc).

The primary route for UDP-GalNAc synthesis in most organisms involves the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).[5] This reaction is catalyzed by the enzyme UDP-glucose-4-epimerase (GALE), which can also interconvert UDP-galactose and UDP-glucose.[6] The biosynthesis of UDP-GlcNAc itself starts from fructose-6-phosphate. In some organisms, alternative pathways for UDP-GalNAc synthesis have been identified.[5]

G F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1/AGX1 UDPGalNAc UDP-N-acetylgalactosamine UDPGlcNAc->UDPGalNAc GALE (UDP-glucose-4-epimerase)

Caption: Figure 2: Biosynthesis pathway of UDP-N-acetyl-D-galactosamine.

Biological Significance: The Multifaceted Roles of GalNAc

GalNAc is a cornerstone of many critical biological processes, primarily through its incorporation into glycoproteins and glycolipids.

O-linked Glycosylation

One of the most prominent roles of GalNAc is as the initiating monosaccharide in mucin-type O-linked glycosylation.[7][8] This process involves the attachment of GalNAc from UDP-GalNAc to the hydroxyl group of serine or threonine residues on a polypeptide chain. This initial step is catalyzed by a large family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts).[9][10] The human genome encodes at least 20 distinct GalNAc-T isoforms, each with specific substrate preferences, allowing for precise control over the sites of O-glycosylation.[11] Following the initial GalNAc attachment, the glycan chain can be further elongated with other monosaccharides, leading to a vast diversity of O-glycan structures.[9]

G cluster_golgi Golgi Apparatus UDPGalNAc UDP-GalNAc GalNAc_Protein O-linked GalNAc (Tn Antigen) UDPGalNAc->GalNAc_Protein Polypeptide Polypeptide Chain (Ser/Thr) Polypeptide->GalNAc_Protein GalNAc-Ts Core1 Core 1 O-glycan GalNAc_Protein->Core1 Core 1 β1,3-GalT Core2 Core 2 O-glycan Core1->Core2 Core 2 GlcNAc-T Elongation Further Elongation & Termination Core1->Elongation Core2->Elongation

Caption: Figure 3: Initiation and core extension of O-linked glycosylation.

Blood Group Antigens

GalNAc is a key determinant of the human ABO blood group system. It serves as the terminal sugar on the A antigen, distinguishing it from the B antigen (which has a terminal galactose) and the H antigen (the precursor for both A and B antigens, which lacks a terminal GalNAc or galactose).[12]

Intercellular Communication

The complex carbohydrate structures (glycans) on the cell surface, which often terminate with GalNAc, play a crucial role in cell-cell recognition and communication. These glycans can act as ligands for specific carbohydrate-binding proteins (lectins) on adjacent cells, mediating a wide range of physiological and pathological processes.

Clinical Relevance and Therapeutic Frontiers

The profound biological roles of GalNAc make it a significant molecule in both disease pathogenesis and as a tool for therapeutic intervention.

GalNAc in Disease

Alterations in O-glycosylation patterns, often involving changes in GalNAc addition, have been implicated in various diseases, including cancer and inflammatory conditions. For instance, a deficiency of N-acetylgalactosamine in the O-linked oligosaccharides of IgA has been identified as a potential biomarker for Crohn's disease.[13]

GalNAc as a Targeting Ligand for Drug Delivery

A groundbreaking application of GalNAc is its use as a targeting moiety for the specific delivery of therapeutics to hepatocytes (liver cells).[14][15] Hepatocytes express a high number of asialoglycoprotein receptors (ASGPRs) on their surface, which exhibit a strong binding affinity for galactose and GalNAc residues.[4] By conjugating therapeutic agents, such as small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), to a triantennary GalNAc ligand, these drugs can be efficiently and selectively delivered to the liver following subcutaneous administration.[16][17]

This GalNAc-siRNA conjugate technology has revolutionized the treatment of certain liver diseases.[18] Upon binding to the ASGPR, the conjugate is internalized via endocytosis.[19][20] Inside the cell, the siRNA is released from the GalNAc ligand and can engage with the RNA-induced silencing complex (RISC) to mediate the degradation of its target messenger RNA (mRNA), thereby silencing the expression of a disease-causing protein.[20]

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte GalNAc_siRNA GalNAc-siRNA Conjugate ASGPR ASGPR GalNAc_siRNA->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis RISC RISC Endosome->RISC siRNA release mRNA Target mRNA RISC->mRNA Target Recognition Degradation mRNA Degradation mRNA->Degradation Cleavage

Caption: Figure 4: Mechanism of GalNAc-siRNA conjugate uptake and action in hepatocytes.

Experimental Analysis of N-acetyl-D-galactosamine

The analysis of GalNAc, particularly within complex glycoconjugates, requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstones of glycan analysis.

HPLC-Based Analysis

HPLC is a powerful technique for the separation and quantification of monosaccharides, including GalNAc.[12] For the analysis of GalNAc in glycoproteins, the glycans are first released from the protein backbone, often through chemical methods like β-elimination for O-linked glycans. The released glycans can then be labeled with a fluorescent tag to enhance detection sensitivity and separated by HPLC, often using hydrophilic interaction liquid chromatography (HILIC).[21]

This protocol outlines a general procedure for the release of O-linked glycans from a glycoprotein and their subsequent labeling with a fluorescent tag for HPLC analysis.

1. Reductive β-elimination: a. To a lyophilized glycoprotein sample (approximately 100 µg) in a screw-cap microfuge tube, add 50 µL of a freshly prepared solution of 1.0 M sodium borohydride (NaBH4) in 0.05 M sodium hydroxide (NaOH). b. Incubate the reaction mixture at 45°C for 16-24 hours. c. Cool the sample on ice and neutralize the reaction by the dropwise addition of 1 M acetic acid until effervescence ceases.

2. Desalting: a. Apply the neutralized sample to a cation exchange resin (e.g., Dowex 50W X8) packed in a spin column. b. Wash the column with 3-5 column volumes of deionized water. c. Collect the flow-through and washes containing the released glycan alditols.

3. Borate Removal: a. Lyophilize the desalted sample. b. Add 100 µL of 10% acetic acid in methanol and vortex. c. Dry the sample under a stream of nitrogen. d. Repeat steps 3b and 3c two more times to ensure complete removal of borates.

4. Fluorescent Labeling (e.g., with 2-aminobenzamide - 2-AB): a. To the dried glycan sample, add 5 µL of a freshly prepared labeling solution containing 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 7:3 (v/v) mixture of dimethyl sulfoxide and glacial acetic acid. b. Incubate at 65°C for 2 hours. c. Remove excess labeling reagent using a clean-up cartridge or by HILIC-SPE. d. The labeled glycans are now ready for HPLC analysis.

Mass Spectrometry-Based Analysis

Mass spectrometry is an indispensable tool for the detailed structural characterization of glycans.[22] Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are commonly used techniques.[7] MS analysis can provide information on the mass of the glycan, which can be used to deduce its monosaccharide composition.[23] Tandem MS (MS/MS) can provide further structural details, including sequencing and branching patterns.[22]

This protocol provides a method for releasing O-glycans from glycoproteins for subsequent MS analysis.[1]

1. Reductive β-elimination: a. Prepare a solution of 1.0 M sodium borohydride (NaBH4) in 0.1 M sodium hydroxide (NaOH). b. Add 400 µL of the borohydride solution to the lyophilized glycoprotein sample in a screw-capped glass tube. c. Incubate at 45°C overnight (14-16 hours). d. Terminate the reaction by adding 4-6 drops of 100% acetic acid until fizzing stops.

2. Desalting: a. Prepare a desalting column with Dowex 50W X8 resin. b. Wash the column with 10 mL of 5% acetic acid. c. Load the neutralized sample onto the column and wash with 3 mL of 5% acetic acid. d. Collect and pool the flow-through and wash.

3. Borate Removal: a. Lyophilize the collected material. b. Add 1 mL of a 1:9 (v/v) solution of acetic acid in methanol. c. Vortex thoroughly and dry under a stream of nitrogen. d. Repeat this co-evaporation step three more times.

4. C18 Clean-up: a. Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and 5% acetic acid. b. Resuspend the dried sample in 200 µL of 50% methanol and load it onto the conditioned C18 column. c. Wash the column with 4 mL of 5% acetic acid. d. Collect and pool the flow-through and wash. e. Lyophilize the sample. The released O-glycans are now ready for MS analysis, often after permethylation to improve ionization efficiency.

Conclusion and Future Perspectives

N-acetyl-D-galactosamine, once viewed as a simple monosaccharide, is now recognized as a molecule of immense complexity and biological importance. Its fundamental role in glycosylation underpins a vast array of cellular processes, and its dysregulation is increasingly linked to disease. The advent of GalNAc-targeted therapies has ushered in a new era of precision medicine for liver diseases, and the principles of this approach are likely to be extended to other cell types and disease states. As our understanding of the "glycocode" deepens, the significance of N-acetyl-D-galactosamine in health and disease will undoubtedly continue to expand, opening new avenues for diagnostics, therapeutics, and a more profound appreciation of the intricate language of carbohydrates.

References

  • Oh, D.-B., & Kim, D.-E. (2014). Identification of a Direct Biosynthetic Pathway for UDP–N-Acetylgalactosamine from Glucosamine-6-Phosphate in Thermophilic Crenarchaeon Sulfolobus tokodaii. Journal of Biological Chemistry, 289(4), 2439–2448. [Link]

  • Zhang, X., et al. (2022). The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates. Frontiers in Molecular Biosciences, 9, 1065334. [Link]

  • Creative Biolabs. (n.d.). Acetylgalactosamine (GalNAc)- siRNA Conjugates Services. Retrieved February 20, 2026, from [Link]

  • Springer, A. D., & Dowdy, S. F. (2018). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Nucleic Acid Therapeutics, 28(3), 109–118. [Link]

  • Zhou, D. (2022). Mechanism of action of siRNA-GalNAc conjugates. ResearchGate. [Link]

  • Narimatsu, Y., et al. (2020). O-glycan initiation directs distinct biological pathways and controls epithelial differentiation. The EMBO Journal, 39(10), e103885. [Link]

  • Brown, C. R., et al. (2020). Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates. Nucleic Acids Research, 48(18), 10036–10051. [Link]

  • Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Rodionov, D. A., et al. (2012). N-Acetylgalactosamine Utilization Pathway and Regulon in Proteobacteria: GENOMIC RECONSTRUCTION AND EXPERIMENTAL CHARACTERIZATION IN SHEWANELLA. Journal of Biological Chemistry, 287(39), 32923–32936. [Link]

  • IUBMB. (2002). UDP-N-acetylgalactosamine and UDP-N-acetylmannosamine Biosynthesis. [Link]

  • van der Ree, M. H., et al. (2021). N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology, 41(11), 2673–2684. [Link]

  • Hu, Y., & Mechref, Y. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 19(9), 3595–3609. [Link]

  • Glycoprofile. (n.d.). O-glycan preparation for MS analysis (all sample types). Retrieved February 20, 2026, from [Link]

  • CDG Hub. (n.d.). Disorders of O-linked Glycosylation. Retrieved February 20, 2026, from [Link]

  • Wu, Y. T., et al. (2004). A new N-acetylgalactosamine containing peptide as a targeting vehicle for mammalian hepatocytes via asialoglycoprotein receptor endocytosis. Current drug delivery, 1(2), 119–127. [Link]

  • Ten Hagen, K. G., et al. (2003). All in the family: the UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases. Glycobiology, 13(1), 1R–16R. [Link]

  • Fritz, T. A., et al. (2004). The beginnings of mucin biosynthesis: The crystal structure of UDP-GalNAc:polypeptide α-N-acetylgalactosaminyltransferase-T1. Proceedings of the National Academy of Sciences, 101(43), 15307–15312. [Link]

  • Bentham Science Publishers. (n.d.). A New N-Acetylgalactosamine Containing Peptide as a Targeting Vehicle for Mammalian Hepatocytes Via Asialoglycoprotein Receptor Endocytosis. Retrieved February 20, 2026, from [Link]

  • Brinkmann-Chen, S., & Weigel, P. H. (2000). Pathways for the utilization of N-acetyl-galactosamine and galactosamine in Escherichia coli. Molecular microbiology, 37(2), 439–451. [Link]

  • Pseudomonas Aeruginosa Metabolome Database. (n.d.). N-Acetyl-b-D-galactosamine (PAMDB000193). Retrieved February 20, 2026, from [Link]

  • Li, J., et al. (2025). Advancement of drugs conjugated with GalNAc in the targeted delivery to hepatocytes based on asialoglycoprotein receptor. Carbohydrate Research, 552, 109426. [Link]

  • Prakash, T. P., et al. (2014). Targeted delivery of antisense oligonucleotides to hepatocytes using triantennary N-acetyl galactosamine improves potency 10-fold in mice. Nucleic acids research, 42(13), 8796–8807. [Link]

  • Maley, F., & Maley, G. F. (1966). The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver. The Journal of biological chemistry, 241(9), 2176–2180. [Link]

  • The Medical Biochemistry Page. (2025, August 6). Galactose Metabolism. [Link]

  • Lee, H., et al. (2015). A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. ResearchGate. [Link]

  • Lee, H., et al. (2015). A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. International journal of analytical chemistry, 2015, 205819. [Link]

  • Waters. (n.d.). N-Linked Glycans of Glycoproteins: A New Column for Improved Resolution. Retrieved February 20, 2026, from [Link]

  • Shodex. (n.d.). N-Acetyl-D-galactosamine. Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: N-Acetylgalactosamine (GalNAc) vs. N-Acetyl-D-Galactosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between N-Acetylgalactosamine (GalNAc) and N-Acetyl-D-galactosaminic acid .

Executive Summary

In the context of drug development—specifically for hepatic targeting and carbohydrate-based therapeutics—the distinction between N-Acetylgalactosamine (GalNAc) and N-Acetyl-D-galactosaminic acid is a matter of functional group oxidation state that dictates biological utility.

  • GalNAc is the premier ligand for targeted delivery to hepatocytes via the Asialoglycoprotein Receptor (ASGPR).[1][2] It is a reducing sugar capable of forming glycosidic bonds.

  • N-Acetyl-D-galactosaminic acid is the aldonic acid derivative (oxidized at C1) of GalNAc. It is a non-reducing, open-chain (or lactone) species often encountered as an oxidative degradation product or a specific metabolic intermediate. It lacks the ability to form glycosidic linkages at C1, rendering it useless for standard ASGPR-targeting scaffold construction but valuable as a stability biomarker or specific lectin inhibitor.

Molecular Architecture & Nomenclature

The fundamental difference lies at Carbon-1 (C1). This single oxidation event changes the molecule from a versatile building block into a terminal acidic species.

FeatureN-Acetylgalactosamine (GalNAc)N-Acetyl-D-Galactosaminic Acid
IUPAC Name 2-acetamido-2-deoxy-D-galactose2-acetamido-2-deoxy-D-galactonic acid
C1 Functional Group Hemiacetal (Aldehyde equivalent) Carboxylic Acid
Ring Structure Exists in equilibrium (Pyranose/Furanose/Open)Open chain or 1,4-lactone / 1,5-lactone
Reducing Character Reducing Sugar (Positive Fehling's/Tollens')Non-reducing
Glycosidic Potential Forms O-, N-, S-glycosides at C1Cannot form glycosides at C1 (forms amides/esters)
pKa ~12 (Hydroxyls)~3.5–4.0 (Carboxylic acid)
Primary Role ASGPR Ligand, O-Glycan Core (Tn Antigen)Oxidative Metabolite, Degradation Product
Structural Visualization

The following diagram illustrates the oxidative relationship and the structural "lock" that prevents Galactosaminic acid from participating in glycosylation.

G GalNAc GalNAc (Hemiacetal at C1) Reducing Sugar OpenChain Open Chain Aldehyde Form GalNAc->OpenChain Equilibrium Glycoside GalNAc-Ligand Conjugate (siRNA/ASO Delivery) GalNAc->Glycoside Glycosylation (Anomeric Activation) GalNAcAcid N-Acetyl-D-galactosaminic Acid (Carboxylate at C1) Non-Reducing OpenChain->GalNAcAcid Oxidation (C1) (Irreversible) GalNAcAcid->Glycoside BLOCKED (No Anomeric OH) Degradation Oxidative Degradation (Biomarker) GalNAcAcid->Degradation Metabolic/Chemical Breakdown

Figure 1: The oxidative pathway from GalNAc to Galactosaminic Acid, highlighting the loss of glycosylation potential.

Biological Mechanisms & Drug Development Implications

The ASGPR "Gold Standard" (GalNAc)

In modern drug development, particularly for RNA interference (RNAi) and Antisense Oligonucleotides (ASOs), GalNAc is the industry standard for liver targeting.

  • Mechanism: The Asialoglycoprotein Receptor (ASGPR) on hepatocytes recognizes terminal Galactose or GalNAc residues.[1][2]

  • Valency: High-affinity binding requires a trivalent presentation. Three GalNAc units are chemically conjugated via linkers to the siRNA passenger strand.

  • Why GalNAc works: It retains the C1 anomeric center, allowing chemists to attach linkers (e.g., via O-glycosidic bonds) without disrupting the specific hydroxyl geometry at C3 and C4 required for ASGPR binding pocket recognition.

The Oxidative Pitfall (Galactosaminic Acid)

N-Acetyl-D-galactosaminic acid is often observed as a contaminant in GalNAc supplies or a product of radical depolymerization of glycosaminoglycans (GAGs).

  • Binding Affinity: While it can interact with certain lectins (e.g., Galectin-1), it generally exhibits poor affinity for ASGPR compared to the cyclic pyranose form of GalNAc. The ring opening distorts the spatial arrangement of hydroxyls (axial C4) necessary for the "calcium ion coordination" mechanism in the ASGPR binding site.

  • Chemical Stability: In formulation, the presence of Galactosaminic acid indicates oxidative stress (exposure to peroxides or metal catalysts). It cannot be used to synthesize standard GalNAc-siRNA conjugates because it lacks the reactive anomeric center.

Experimental Protocols

Protocol: Differentiating GalNAc from Galactosaminic Acid via HPLC-CAD

Objective: Quantify oxidative degradation in a raw GalNAc material lot. Rationale: UV detection is insufficient as neither molecule has a strong chromophore. Charged Aerosol Detection (CAD) or Pulsed Amperometric Detection (PAD) is required.

Materials:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide column (e.g., Waters XBridge Amide, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (favors ionization of the acid).

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Sample Prep: Dissolve 10 mg of GalNAc raw material in 1 mL 50:50 ACN:Water.

  • Gradient:

    • T=0: 90% B

    • T=15: 60% B (Linear ramp)

    • Flow rate: 1.0 mL/min.

  • Detection:

    • GalNAc: Elutes earlier (less polar than the acid salt).

    • Galactosaminic Acid: Elutes later due to strong ionic interaction of the carboxylate with the amide stationary phase.

  • Validation: Spike with authentic Galactosaminic acid standard. The acid peak should disappear if the pH is dropped to 3.0 (suppressing ionization), shifting elution time, whereas neutral GalNAc remains relatively stable.

Protocol: Chemo-Enzymatic Synthesis of GalNAc-RNA (The "Right" Way)

Context: To demonstrate why the Acid form fails.

  • Activation: GalNAc (sugar) is reacted with a peracetylated linker at C1 using a Lewis acid catalyst (e.g., TMSOTf). This forms the glycosidic bond.

  • Failure Mode: If Galactosaminic acid is substituted, the Lewis acid will coordinate with the carboxylate, leading to esterification or polymerization rather than the desired glycosylation. Result: No conjugate formation.

Comparative Data Summary

ParameterGalNAc (Targeting Ligand)Galactosaminic Acid (Impurity/Metabolite)
ASGPR Binding (

)
~2.5 nM (Trivalent) [1]> 100 µM (Estimated, poor fit)
Solubility (Water) High (Neutral)High (Acidic pH dependent)
Stability Susceptible to hydrolysis at extreme pHStable amide, but C1 carboxylate is reactive
Detection (Mass Spec) [M+H]+ = 222.2 Da[M+H]+ = 238.2 Da (+16 Da, Oxidation)
Key Use Case Alnylam/Ionis Platforms (siRNA/ASO)Biomarker for GAG depolymerization [2]

References

  • Alnylam Pharmaceuticals. (2025).[3] siRNA Delivery: GalNAc Conjugates and LNPs.[2] Retrieved from

  • Chen, R., et al. (2021).[4] Structural characterization of oligosaccharides from free radical depolymerized fucosylated glycosaminoglycan. Carbohydrate Polymers.[4][5] Retrieved from

  • GlycoDepot. (2025). What Is GalNAc? Structure, Role & Use.[3][4][6][7] Retrieved from

  • Bachem. (2021). GalNAc conjugates: Delivery service to the liver![2][3] Retrieved from

Sources

Technical Guide: Oxidized Derivatives of N-Acetylgalactosamine (GalNAc)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the oxidized derivatives of N-acetylgalactosamine (GalNAc), focusing on their synthesis, characterization, and critical role in bioconjugation and drug delivery systems.

Synthesis, Bioconjugation Strategies, and Therapeutic Applications

Executive Summary

N-acetylgalactosamine (GalNAc) is a defining monosaccharide in glycobiology, serving as the terminal ligand for the Asialoglycoprotein Receptor (ASGPR) on hepatocytes and the core of mucin-type O-glycosylation (Tn antigen). While native GalNAc is essential for recognition, its oxidized derivatives —specifically C-6 aldehydes and C-6 uronic acids—are powerful tools for site-specific bioconjugation .

This guide details the chemical and enzymatic pathways to generate these derivatives. It challenges the conventional view of GalNAc merely as a passive ligand, demonstrating how oxidative modification enables the covalent attachment of oligonucleotides (siRNA/ASO), fluorescent probes, and cytotoxic payloads without compromising the structural integrity required for biological assays.

Part 1: Chemical Basis & Structural Diversity

Oxidation of GalNAc occurs primarily at three regiochemical distinct sites, each yielding derivatives with unique utility in drug development.

C-6 Oxidation: The Bioconjugation Handle

The primary hydroxyl group at the C-6 position is the most accessible site for modification.

  • Product: GalNAc-6-aldehyde (intermediate) or GalNAc-uronic acid (GalNAcA) .

  • Mechanism:

    • Enzymatic:Galactose Oxidase (GAO) specifically targets the C-6 hydroxyl of terminal galactosyl/N-acetylgalactosaminyl residues, converting the

      
       to an aldehyde (
      
      
      
      ).
    • Chemical:[1][2][][][5][6][7][8]TEMPO-mediated oxidation converts the C-6 alcohol to a carboxylic acid (uronic acid).

  • Utility: The C-6 aldehyde is a "chemical handle" for bio-orthogonal ligation (oxime/hydrazone formation) or reductive amination. This is the gold standard for site-specific antibody-drug conjugate (ADC) labeling.

Vicinal Diol Cleavage (Periodate Oxidation)[10]
  • Target: The C-3 and C-4 hydroxyls.

  • Product: A dialdehyde derivative (ring opening).[9]

  • Utility: While destructive to the pyranose ring (abolishing ASGPR binding), this method is used for crosslinking polysaccharides (e.g., chondroitin sulfate) in hydrogel formation where structural recognition is secondary to material properties.

Part 2: Experimental Protocols

Protocol A: Chemo-Enzymatic Generation of C-6 Aldehydes (Bioconjugation)

Objective: To introduce a reactive aldehyde on terminal GalNAc residues of a glycoprotein or cell surface for subsequent labeling, utilizing Galactose Oxidase (GAO).

Scientific Rationale: Wild-type GAO (EC 1.1.3.9) displays high specificity for D-galactose but also accepts GalNAc (approx. 10-fold lower


). To drive the reaction to completion without damaging the protein scaffold, Catalase is included to scavenge the Hydrogen Peroxide (

) byproduct, preventing oxidative damage to methionine/cysteine residues.

Materials:

  • Substrate: GalNAc-terminated Glycoprotein (1 mg/mL).

  • Enzyme: Galactose Oxidase (from Dactylium dendroides), 50 U/mL.

  • Scavenger: Catalase (from Bovine Liver), 500 U/mL.

  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (Strict pH control is vital; GAO activity drops largely > pH 7.5).

  • Label: Aminooxy-biotin or Hydrazide-fluorophore (10 mM stock in DMSO).

Step-by-Step Workflow:

  • Enzymatic Oxidation:

    • Mix Protein (100

      
      L) with Buffer (88 
      
      
      
      L).
    • Add Catalase (1

      
      L) and GAO (1 
      
      
      
      L).
    • Incubate: 2 hours at 37°C. (Note: GalNAc oxidation is slower than Gal; extended incubation up to 4h may be required for >90% conversion).

  • Quenching & Purification:

    • Remove enzymes via spin-filtration (MWCO 10kDa) or proceed directly if enzymes do not interfere.

  • Ligation (Oxime Formation):

    • Add Aminooxy-label (10

      
      L, final conc. 1 mM). Aniline (10 mM) can be added as a catalyst to accelerate oxime formation at neutral pH.
      
    • Incubate: 1 hour at Room Temperature (RT).

  • Validation:

    • Analyze via Western Blot (Streptavidin-HRP) or Mass Spectrometry (shift of +mass of label -

      
      ).
      
Protocol B: TEMPO-Mediated Synthesis of GalNAc-Uronic Acid

Objective: To convert the C-6 hydroxymethyl of GalNAc monomers or polymers into a carboxylic acid (GalNAcA).

Scientific Rationale: Direct oxidation of UDP-GalNAc using TEMPO can lead to degradation. For robust synthesis, the Zhao modification (catalytic TEMPO, catalytic NaOCl, stoichiometric NaClO


) is preferred over the Anelli protocol (excess NaOCl) to prevent chlorination side reactions and glycosidic bond cleavage.

Workflow:

  • Dissolve GalNAc substrate (1 eq) in Phosphate Buffer (0.1 M, pH 6.7) / Acetonitrile (1:1).

  • Add TEMPO (0.05 eq) and NaClO

    
      (2.0 eq).
    
  • Slowly add dilute NaOCl (0.02 eq) at 35°C. The NaOCl initiates the catalytic cycle.

  • Monitor pH: Maintain pH 6.7 by adding dilute NaOH. (Acidification drives

    
     gas formation—hazardous).
    
  • Termination: Quench with Ethanol after 4–6 hours.

  • Purification: Ion-exchange chromatography (Dowex 1x8 formate form) to isolate the acidic sugar.

Part 3: Visualization of Oxidation Pathways

The following diagram illustrates the divergence between C-6 enzymatic oxidation (preserves ring, creates aldehyde) and chemical oxidation (creates acid), and their respective downstream applications.

GalNAc_Oxidation_Pathways cluster_0 Bioconjugation Workflow GalNAc Native GalNAc (C6-OH) GAO Enzyme: Galactose Oxidase GalNAc->GAO TEMPO Reagent: TEMPO/NaClO2 GalNAc->TEMPO Aldehyde C6-Aldehyde (Reactive Intermediate) GAO->Aldehyde Oxidation (-2H) Uronic GalNAc-Uronic Acid (C6-COOH) TEMPO->Uronic Oxidation (+O, -2H) Conjugate Stable Conjugate (Oxime/Hydrazone) Aldehyde->Conjugate + R-ONH2 (Bio-orthogonal) Polymer Anionic Polymers (GAG Mimics) Uronic->Polymer Polymerization

Figure 1: Divergent oxidative pathways for GalNAc.[8] Enzymatic routes favor conjugation handles; chemical routes favor uronic acid production.

Part 4: Applications in Drug Delivery (ASGPR Targeting)

The Asialoglycoprotein Receptor (ASGPR) is the primary target for liver-directed therapies (e.g., Alnylam's GalNAc-siRNA platform).[2][6]

Critical Mechanistic Insight: The "Oxidation Paradox"

Researchers must understand a critical limitation: Oxidizing the GalNAc ligand itself generally abolishes ASGPR binding.

  • Binding Requirement: ASGPR requires the axial C-4 hydroxyl and the C-3 hydroxyl of GalNAc to coordinate with Calcium (

    
    ) in the receptor binding pocket.
    
  • The Role of Oxidation: Oxidation is not used to improve binding, but to attach the payload .

    • Strategy: The "Cluster Effect." A tri-antennary scaffold is used.[5] The GalNAc units are kept native. The linker or a modified non-binding sugar is oxidized to attach the siRNA.

    • Exception:C-6 modification is sometimes tolerated. If GalNAc is oxidized to C-6 aldehyde and then immediately reductively aminated to a secondary amine linker, the binding affinity may be preserved enough for uptake, provided the linker is hydrophobic.

Quantitative Comparison: Oxidation Methods
FeatureEnzymatic (Galactose Oxidase)Chemical (TEMPO)Periodate Cleavage
Regioselectivity High (C-6 only)High (Primary -OH)Low (Cleaves C3-C4)
Reaction Conditions Mild (pH 7.0, 37°C)Moderate (pH 6-10, 0-35°C)Harsh (Acidic/Oxidative)
Product Type Aldehyde (Transient/Reactive)Carboxylic Acid (Stable)Dialdehyde (Ring Open)
ASGPR Affinity Retained (if reduced post-conjugation)Reduced (Charge repulsion)Abolished
Primary Use Site-specific Protein/Cell LabelingGAG Mimic SynthesisHydrogel Crosslinking

Part 5: Analytical Characterization

Validating the synthesis of oxidized GalNAc derivatives requires specific analytical techniques to distinguish between aldehydes, acids, and native alcohols.

  • HPAEC-PAD (High-Performance Anion-Exchange Chromatography):

    • The gold standard for monosaccharide analysis. GalNAc-uronic acid elutes significantly later than neutral GalNAc due to the anionic carboxylate at high pH.

  • Mass Spectrometry (ESI-MS):

    • Aldehyde: Observe a mass shift of -2 Da (loss of 2 Hydrogens).

    • Uronic Acid: Observe a mass shift of +14 Da (replacement of

      
       with 
      
      
      
      is +14? No.
      
      
      . Mass change: Loss of 2H (-2), Addition of O (+16). Net +14 Da ).
  • 1H-NMR Spectroscopy:

    • Aldehyde: Look for a distinct singlet/doublet shift around 9.5–9.7 ppm .

    • Uronic Acid: Disappearance of the C-6 hydroxymethyl signals (3.6–3.8 ppm) and downfield shift of H-5.

References

  • Bioconjugation of GlcNAc/GalNAc on Live Cells

    • Ramakrishnan, B., & Qasba, P. K. (2002). Structure-based design of beta 1,4-galactosyltransferase I (beta 4Gal-T1) with equally efficient N-acetylgalactosaminyltransferase activity: point mutation broadens specificity. Journal of Biological Chemistry.
    • Source:

  • Galactose Oxidase Specificity & Applications

    • Sun, L., et al. (2001). Galactose oxidase: a novel tool for the functionalization of galactose-containing polysaccharides.
    • Context: Details the kinetic difference between Gal and GalNAc oxid
    • Source:

  • TEMPO-Mediated Oxidation of Sugar Nucleotides

    • Rejzek, M., et al. (2007). Direct oxidation of sugar nucleotides to the corresponding uronic acids: TEMPO and platinum-based procedures.[1] Carbohydrate Research.[1]

    • Source:

  • GalNAc-siRNA Conjugate Chemistry

    • Source:

  • General TEMPO Oxidation Protocols (Zhao Modification)

    • Zhao, M., et al. (1999).[11] Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach.[11] Journal of Organic Chemistry.

    • Source:

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Galactosaminic Acid Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Galactosaminic Acid and its Lactones in Drug Development and Glycobiology

D-Galactosamine (GalN) and its N-acetylated form, N-acetylgalactosamine (GalNAc), are fundamental monosaccharides that play a crucial role in a myriad of biological processes. As key components of glycosaminoglycans like chondroitin sulfate, and as the anchoring sugar in O-linked glycosylation, their structural integrity and chemical behavior are of paramount importance. The oxidation of the anomeric carbon of galactosamine leads to galactosaminic acid, which can exist in equilibrium with its intramolecular esters, the galactosaminic acid lactones.

The lactone form of such sugar acids can significantly influence their biological activity, bioavailability, and role as synthons in drug development. For instance, the stability of the lactone ring is a critical parameter in the design of prodrugs, where the lactone may be the active form or a precursor that is hydrolyzed in vivo. Understanding the thermodynamic stability of these lactones—the factors governing their formation, their equilibrium with the open-chain hydroxy acid form, and their rate of hydrolysis—is therefore essential for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles governing the stability of galactosaminic acid lactones. Due to the limited direct literature on this specific aminosugar lactone, this guide synthesizes information from closely related analogs, such as D-galactonolactone and other aminated sugar derivatives, to build a robust theoretical framework. Furthermore, it offers detailed experimental protocols for researchers to quantitatively assess the thermodynamic and kinetic stability of these important molecules.

Part 1: A Theoretical Framework for the Stability of Galactosaminic Acid Lactones

The stability of galactosaminic acid lactones is governed by a dynamic equilibrium between the open-chain hydroxy acid and the cyclic lactone forms, primarily the five-membered (γ) and six-membered (δ) rings.

The Lactonization Equilibrium

In an aqueous solution, galactosaminic acid exists in equilibrium with its corresponding δ- and γ-lactones. This equilibrium is influenced by several factors, including pH, temperature, and the inherent structural features of the molecule.

G cluster_0 Open-Chain Forms cluster_1 Lactone Forms Galactosaminic_Acid Galactosaminic Acid (Open-Chain) Protonated_Acid Protonated Galactosaminic Acid (Low pH) Galactosaminic_Acid->Protonated_Acid Protonation (Decreasing pH) Protonated_Acid->Galactosaminic_Acid Deprotonation (Increasing pH) delta_Lactone δ-Lactone (Six-membered ring) Protonated_Acid->delta_Lactone Intramolecular Esterification gamma_Lactone γ-Lactone (Five-membered ring) Protonated_Acid->gamma_Lactone Intramolecular Esterification delta_Lactone->gamma_Lactone Isomerization

Caption: Equilibrium between open-chain and lactone forms of galactosaminic acid.

For many aldonic acids, the equilibrium in acidic aqueous solutions favors the formation of lactones. Studies on the non-aminated analog, D-galactonolactone, have shown that the six-membered δ-lactone is thermodynamically less stable and tends to isomerize to the more stable five-membered γ-lactone.[1] The formation of the δ-lactone is often kinetically favored, but the γ-lactone is the thermodynamically preferred product.[1]

The Influence of the C2-Substituent on Stability

The presence of an amino group, or an N-acetylamino group, at the C2 position of the pyranose ring is expected to significantly impact the stability of the corresponding lactone compared to its non-aminated counterpart, D-galactonolactone. This influence stems from both electronic and steric effects.

  • Protonated Amino Group (Low pH): At acidic pH, the amino group will be protonated (-NH3+). This positively charged group will exert a strong electron-withdrawing inductive effect, which can destabilize the partial positive charge on the anomeric carbon. This effect could influence the rate of hydrolysis and the position of the equilibrium.

  • N-Acetyl Group: The N-acetyl group is larger than a hydroxyl group, introducing steric strain that can affect the preferred conformation of the pyranose ring and, consequently, the stability of the lactone. Furthermore, the amide bond of the N-acetyl group can participate in hydrogen bonding, potentially stabilizing certain conformations. Studies on Schiff bases of D-galactosamine have indicated the existence of a "reverse anomeric effect," where the equatorial anomer is favored, highlighting the profound influence of the C2-substituent on stereoelectronic effects and conformational equilibria.[2][3]

pH-Dependence of Hydrolysis

The hydrolysis of aldonolactones is subject to both acid and base catalysis. For D-gluconolactone, a well-studied analog, the rate of hydrolysis is slowest in the acidic pH range.[4] Above pH 7, the hydrolysis becomes the rate-limiting step for the formation of the corresponding acid.[4] A similar trend can be anticipated for galactosaminic acid lactones. The rate of hydrolysis is expected to increase significantly in neutral to alkaline conditions due to the increased concentration of the hydroxide ion, a potent nucleophile for ester cleavage.

Part 2: Experimental Design for Stability Assessment

A systematic experimental approach is necessary to quantitatively determine the thermodynamic and kinetic stability of galactosaminic acid lactones. The following workflow provides a robust methodology for researchers.

G cluster_workflow Experimental Workflow cluster_analysis Analytical Techniques A Step 1: Lactone Preparation (e.g., Oxidation of Galactosamine) B Step 2: Equilibrium Setup (Aqueous buffers at various pH and Temperature) A->B C Step 3: Kinetic Monitoring (Hydrolysis) (Time-course sampling) B->C For kinetic studies D Step 4: Equilibrium Analysis B->D After equilibration E1 HPLC with UV/MS Detection (Monitor disappearance of lactone over time) C->E1 D1 Quantitative NMR Spectroscopy (Determine species concentrations at equilibrium) D->D1 E Step 5: Kinetic Analysis F Step 6: Data Interpretation E->F D1->F E1->E

Caption: Experimental workflow for determining galactosaminic acid lactone stability.

Experimental Protocols
  • Objective: To generate the lactone for stability studies. This can often be achieved in situ.

  • Protocol:

    • Dissolve D-galactosamine hydrochloride in water.

    • Oxidize the sugar using a suitable method, such as bromine water or enzymatic oxidation.

    • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

    • The resulting galactosaminic acid will spontaneously form the lactone, particularly under acidic conditions. For many studies, isolation of the pure lactone is not necessary, as the equilibrium can be studied from the point of acid generation.

  • Causality: The choice of a mild oxidizing agent like bromine water is crucial to avoid over-oxidation or degradation of the amino sugar.

  • Objective: To allow the system to reach thermodynamic equilibrium at various controlled conditions.

  • Protocol:

    • Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to 9).

    • Dissolve a known concentration of galactosaminic acid (or the product from Step 1) in each buffer.

    • Incubate the solutions at a constant temperature (e.g., 25°C, 37°C).

    • Allow the solutions to equilibrate for a sufficient period (this may range from hours to days, preliminary experiments are recommended).

  • Causality: A wide pH range is necessary to investigate the acid and base-catalyzed hydrolysis and to construct a complete pH-rate profile. Constant temperature is critical as equilibrium constants are temperature-dependent.

  • Objective: To determine the concentrations of the open-chain acid and the different lactone isomers at equilibrium.

  • Protocol:

    • Lyophilize aliquots from the equilibrated solutions (from Step 2) and redissolve in D₂O.

    • Acquire quantitative ¹H NMR spectra. An internal standard with a known concentration (e.g., trimethylsilyl propionate, TSP) should be added for accurate quantification.

    • Identify the characteristic proton signals for the open-chain acid and the δ- and γ-lactones. The anomeric proton signal is often a good diagnostic peak.

    • Integrate the signals corresponding to each species.

    • Calculate the molar concentrations of each component relative to the internal standard.

    • Calculate the equilibrium constant (Keq) for lactonization at each pH and temperature.

  • Causality: NMR spectroscopy is a powerful non-destructive technique that allows for the simultaneous detection and quantification of all species in solution at equilibrium.[5]

  • Objective: To determine the rate of hydrolysis of the lactone at different pH values.

  • Protocol:

    • Prepare solutions of the galactosaminic acid lactone in buffers of different pH as in Step 2.

    • At time zero and at regular intervals, take an aliquot of the reaction mixture and quench the reaction (e.g., by rapid freezing or addition of an organic solvent).

    • Analyze the samples by reverse-phase HPLC with UV or mass spectrometric detection.

    • Develop a chromatographic method that separates the lactone from the open-chain acid.

    • Quantify the peak area of the lactone at each time point.

    • Plot the natural logarithm of the lactone concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs) for hydrolysis.

  • Causality: HPLC provides excellent separation of components in a mixture and, when coupled with a suitable detector, allows for sensitive and accurate quantification over a time course, which is ideal for kinetic studies.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the experimental work should be summarized for clear interpretation and comparison.

Table of Thermodynamic and Kinetic Data
pHTemperature (°C)Keq (δ-lactone)Keq (γ-lactone)k_obs (hydrolysis, s⁻¹)
2.025ValueValueValue
4.025ValueValueValue
7.025ValueValueValue
9.025ValueValueValue
7.037ValueValueValue

Keq = [Lactone] / [Acid]

pH-Rate Profile

A plot of log(k_obs) versus pH provides a pH-rate profile, which is invaluable for elucidating the mechanism of hydrolysis. This profile will typically show regions of acid catalysis, a pH-independent region, and a region of base catalysis.

Conclusion and Future Directions

The thermodynamic stability of galactosaminic acid lactones is a critical parameter for their application in drug development and for understanding their biological roles. While direct quantitative data remains to be fully elucidated in the literature, a robust understanding can be built upon the behavior of analogous sugar lactones. The presence of the C2-amino or N-acetylamino group is predicted to have a significant impact on the stability and reactivity of the lactone ring.

The experimental workflows detailed in this guide, utilizing quantitative NMR and HPLC, provide a clear pathway for researchers to determine the equilibrium constants and hydrolysis rate constants for galactosaminic acid lactones under various conditions. Future research should focus on generating this specific data and on computational studies, such as Density Functional Theory (DFT) calculations, to further probe the conformational preferences and electronic effects that govern the stability of these important biomolecules. Such studies will undoubtedly contribute to the rational design of novel therapeutics and a deeper understanding of glycobiology.

References

  • Nakamura, T., Bubb, W. A., Saito, T., Arai, I., & Urashima, T. (2000). An NMR study of the lactonization of alpha-N-acetylneuraminyl-(2 --> 3)-lactose.
  • Cuevas, G., et al. (2018). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 83(15), 8045–8056.
  • Bierenstiel, M., & Schlaf, M. (2004). δ-Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. European Journal of Organic Chemistry, 2004(7), 1474–1481.
  • Jiménez-Barbero, J., et al. (2018). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 83(15), 8045–8056. Available from: [Link]

  • Noorman, H. J., et al. (1991). Microbial Aldonolactone Formation and Hydrolysis: Kinetic and Bioenergetic Aspects. Biotechnology and Bioengineering, 37(10), 97-126.
  • Noorman, H. J., Rakels, J. L. L., Kuenen, J. G., Luyben, K. C. A. M., & Heijnen, J. J. (1991). Microbial Aldonolactone Formation and Hydrolysis: Kinetic and Bioenergetic Aspects. In Methodology on Monitoring and Modelling of Microbial Metabolism (pp. 97-126). NASA. Available from: [Link]

Sources

Methodological & Application

Detection of N-acetyl-D-galactosaminic acid in dermatan sulfate hydrolysates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Detection of N-acetyl-D-galactosamine (GalNAc) in Dermatan Sulfate Hydrolysates

Part 1: Scientific Context & Strategic Logic

The Target Analyte & Nomenclature Clarification

Dermatan Sulfate (DS) is a glycosaminoglycan (GAG) composed of repeating disaccharide units of L-iduronic acid (IdoA) and N-acetyl-D-galactosamine (GalNAc) , sulfated at various positions.[1][2][3][4][5][6][7][8]

Critical Nomenclature Note: The prompt references "N-acetyl-D-galactosaminic acid."

  • Standard Interpretation: This is likely a terminological conflation referring to N-acetyl-D-galactosamine (GalNAc) , the defining amino sugar of DS.[2]

  • High-Specificity Interpretation: "N-acetyl-D-galactosaminuronic acid" (GalNAcUA) is a distinct acidic sugar found in bacterial polysaccharides (e.g., Salmonella Vi antigen or Pseudomonas alginate) but not in mammalian DS.[2]

  • Scope of this Guide: This protocol focuses on the quantification of GalNAc to validate DS composition and purity. However, the method described (HPAEC-PAD) is capable of resolving GalNAc from GalNAcUA should bacterial contamination be the specific analytical question.

The Hydrolysis Dilemma

The critical challenge in DS analysis is the hydrolysis step. The glycosidic bonds in GAGs are robust, but the N-acetyl group of GalNAc is labile under strong acid conditions.

  • Strong Acid (6M HCl): Results in total hydrolysis but completely de-N-acetylates GalNAc to Galactosamine (GalN) .[2]

  • Mild Acid (2M TFA): Preserves the N-acetyl group (GalNAc) but may yield incomplete hydrolysis of the polymer backbone.[2]

  • Enzymatic (Chondroitinase ABC): Yields unsaturated disaccharides, not monosaccharides.[2]

Selected Strategy: This protocol utilizes High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) following Trifluoroacetic Acid (TFA) Hydrolysis .[2] This method offers the best balance for detecting GalNAc directly without derivatization, while providing high resolution to distinguish it from GlcNAc (heparin contaminant) and GalN (degradation product).[2]

Part 2: Experimental Workflow & Logic Diagrams

Chemical Pathway of Hydrolysis

HydrolysisPathway DS Dermatan Sulfate (Polymer) Oligos Oligosaccharides DS->Oligos Initial Acid Attack GalNAc GalNAc (Target Analyte) Oligos->GalNAc Hydrolysis (2M TFA, 100°C) IdoA Iduronic Acid (Degraded) Oligos->IdoA GalN Galactosamine (De-N-acetylated) GalNAc->GalN Over-Hydrolysis (De-N-acetylation)

Caption: Chemical fate of Dermatan Sulfate during acid hydrolysis. Optimization targets the "GalNAc" node while minimizing the "GalN" shift.

Analytical Workflow

Workflow Start Raw DS Sample Hydrolysis Hydrolysis 2M TFA, 100°C, 4h Start->Hydrolysis Evap Evaporation (N2 stream) Remove TFA Hydrolysis->Evap Recon Reconstitution DI Water Evap->Recon HPAEC HPAEC-PAD Analysis CarboPac PA20 Recon->HPAEC Data Data Processing GalNAc vs. GalN Ratio HPAEC->Data

Caption: Step-by-step analytical workflow from sample preparation to data acquisition.

Part 3: Detailed Protocols

Protocol A: Optimized Acid Hydrolysis (TFA Method)

Objective: To release GalNAc monosaccharides while minimizing de-N-acetylation.[2]

Reagents:

  • Trifluoroacetic acid (TFA), Sequencing Grade.[2]

  • Nitrogen gas (Ultra-high purity).[2]

  • Milli-Q Water (18.2 MΩ[2]·cm).

Procedure:

  • Preparation: Weigh 2.0 mg of dry Dermatan Sulfate standard/sample into a screw-cap hydrolysis tube.

  • Acid Addition: Add 400 µL of 2.0 M TFA .

  • Incubation: Seal tightly and incubate at 100°C for 4 hours .

    • Note: Timepoints of 3, 4, and 6 hours should be tested during validation. 4 hours is the typical optimum for GalNAc recovery [1].

  • Termination: Cool the samples on ice immediately.

  • Drying: Evaporate the TFA under a gentle stream of nitrogen at 40°C. Crucial: Complete removal of TFA is required to prevent retention time shifts and baseline noise in HPAEC.

  • Reconstitution: Dissolve the residue in 200 µL of Milli-Q water.

  • Filtration: Filter through a 0.22 µm PES membrane (do not use Nylon, which can bind glycans).[2]

Protocol B: HPAEC-PAD Analysis

Objective: Separation and quantification of GalNAc without derivatization.

Instrumentation:

  • System: Thermo Scientific Dionex ICS-5000+ or ICS-6000 HPIC.[2]

  • Detector: Electrochemical Detector with Gold Working Electrode (Disposable Au on PTFE) and Ag/AgCl Reference Electrode.[2]

Chromatographic Conditions:

ParameterSettingRationale
Column Dionex CarboPac PA20 (3 x 150 mm)Optimized for amino sugars; superior resolution of GalNAc/GlcNAc compared to PA1 [2].[2]
Guard Dionex CarboPac PA20 GuardProtects analytical column from peptides/hydrolysate debris.[2]
Temperature 30°CEnsures retention time reproducibility.[2]
Flow Rate 0.5 mL/minStandard for 3mm ID columns.[2]
Injection Vol 10 µLAdjust based on linearity range (typically 10-1000 pmol).

Eluent Gradient (Binary High-Pressure Gradient):

  • Eluent A: 18 MΩ·cm Water (degassed).[2][9]

  • Eluent B: 200 mM NaOH.

  • Eluent C: 100 mM NaOH / 1 M Sodium Acetate (NaOAc) - Optional for column wash.

Note: Amino sugars (GalNAc) elute in isocratic NaOH conditions.[2] Stronger NaOAc wash is needed to remove uronic acids (IdoA).[2]

Time (min)% A (Water)% B (200mM NaOH)% C (Wash)Condition
0.0 9280Equilibration (16 mM NaOH)
15.0 9280Isocratic Separation (GalNAc/GlcNAc)
15.1 00100Column Wash (Remove IdoA)
20.0 00100Wash Hold
20.1 9280Re-equilibration
30.0 9280End

Waveform (Standard Quadruple Potential): Use the standard "Carbohydrate" waveform (Waveform A in Chromeleon) optimized for gold electrodes.

Part 4: Data Analysis & Interpretation

Identification
  • GalNAc: Typically elutes between 8–11 minutes (system dependent).[2]

  • GlcNAc (Impurity): Elutes before GalNAc.[2] Separation factor (

    
    ) on CarboPac PA20 is > 1.2, allowing detection of Heparin/Hyaluronic acid contaminants.[2]
    
  • Galactosamine (GalN): If de-N-acetylation occurs, GalN will elute significantly earlier or require a specific cation-exchange setup.[2] In anion exchange (HPAEC), free amines are less retained than neutral N-acetylated forms at low NaOH.[2]

Calculation

Quantify using an external standard curve (Linearity


).[2]

[2]
  • 
    : Concentration from curve (mg/mL).[2]
    
  • 
    : Reconstitution volume (mL).[2]
    
  • 
    : Dilution factor.[2]
    
  • 
    : Initial weight of DS (mg).[2]
    

Correction Factor: If significant GalN is detected (indicating hydrolysis damage), sum the molar equivalents of GalNAc and GalN to determine total amino sugar content.

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
Low GalNAc Recovery Over-hydrolysis (GalNAc

GalN)
Reduce hydrolysis time to 3h or temperature to 95°C.
Peak Tailing Carbonate contamination in NaOH eluentUse carbonate-free NaOH (50% w/w solution) and keep eluents under Helium/Nitrogen blanket.[2]
Baseline Drift Incomplete TFA removalEnsure sample is dried completely (lyophilization recommended).[2]
Unknown Peak (Early) Galactosaminuronic acid (Bacterial)Run standard of GalNAcUA.[2] If present, DS lot is contaminated with bacterial polysaccharides.[2]

References

  • Thermo Fisher Scientific. (2016).[2] Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).Link

  • Thermo Fisher Scientific. (2013).[2][10] Application Note 72580: An Improved HPAE-PAD Method for Glycoprotein Monosaccharide Determination.[2][9]Link

  • Hardingham, T. E., & Fosang, A. J. (1992).[2] Proteoglycans: many forms and many functions. FASEB Journal, 6(3), 861–870.[2] Link[2]

  • USP-NF. (Current). Dermatan Sulfate Monograph.[2] (Refer to official USP online pharmacopeia for compendial standards).[2] Link[2]

Sources

Application Note: Selective C6-Oxidation of N-Acetyl-D-Galactosamine (GalNAc) to GalNAc-Uronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-acetyl-D-galactosaminuronic acid (GalNAcUA) is a critical acidic sugar moiety found in glycosaminoglycans (GAGs), specifically Chondroitin Sulfate and Dermatan Sulfate. In drug development, GalNAcUA derivatives are increasingly sought after as highly specific ligands for the Asialoglycoprotein Receptor (ASGPR) in liver-targeted drug delivery systems and as building blocks for glycomimetic therapeutics.

This Application Note details the selective oxidation of the C6 primary alcohol of N-acetyl-D-galactosamine (GalNAc) using the TEMPO/NaOCl (Anelli oxidation) system. Unlike non-selective oxidants (e.g., KMnO₄ or HNO₃) that degrade the sugar ring, the TEMPO-mediated protocol offers high regioselectivity for the primary hydroxyl group in the presence of unprotected secondary hydroxyls.

Nomenclature Clarification
  • Target Molecule: N-Acetyl-D-galactosaminuronic acid (Oxidation at C6).

  • Note: This protocol does not produce N-acetyl-D-galactosaminic acid (Oxidation at C1/Anomeric position).

Mechanism of Action: TEMPO-Mediated Selectivity

The reaction relies on the stable nitroxyl radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acting as a catalyst.[1] The actual oxidant is the N-oxoammonium ion , generated in situ by the stoichiometric oxidant (Sodium Hypochlorite, NaOCl).

Key Mechanistic Features:
  • Regioselectivity: The bulky N-oxoammonium species reacts much faster with the unhindered primary alcohol (C6-OH) than with secondary alcohols (C3/C4-OH) due to steric hindrance.

  • The Catalytic Cycle: NaOCl continuously regenerates the active N-oxoammonium species from the hydroxylamine intermediate.

  • pH Control: The reaction requires a basic pH (10–11). Below pH 9, the reaction stalls; above pH 12, degradation of the sensitive N-acetyl group may occur.

Diagram 1: TEMPO Catalytic Cycle

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl (Oxidation) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Substrate -> Product Hydroxylamine->TEMPO NaOCl (Regeneration) Substrate GalNAc-OMe (C6-OH) Product GalNAcUA-OMe (C6-COOH) Substrate->Product Oxidation Step

Caption: The catalytic cycle of TEMPO. The N-oxoammonium ion selectively oxidizes the primary alcohol of GalNAc, reducing itself to hydroxylamine, which is then re-oxidized by NaOCl.

Materials & Equipment

Reagents
  • Starting Material: Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside (Methyl-GalNAc).

    • Note: Using the methyl glycoside is strongly recommended over the free reducing sugar to prevent side reactions at the anomeric center (C1).

  • Catalyst: TEMPO (Free radical, 98%).

  • Co-Catalyst: Sodium Bromide (NaBr).

  • Oxidant: Sodium Hypochlorite solution (NaOCl, commercial bleach, ~10-15% available chlorine).

  • Buffer/Base: 2M NaOH (for pH maintenance), 2M HCl (for quenching).

  • Solvent: Deionized Water.

Equipment
  • pH Meter with temperature compensation (Critical).

  • Jacketed reaction vessel or ice bath (0°C maintenance).

  • Automatic titrator (optional but recommended for precise pH control).

  • Ion-exchange column (Dowex 50W x8, H+ form).

Experimental Protocol

Phase 1: Preparation of Methyl-GalNAc (Pre-cursor)

If starting from free GalNAc, protect the anomeric position first.

  • Dissolve GalNAc (5.0 g) in dry methanol (100 mL) containing Acetyl Chloride (2 mL).

  • Reflux for 12 hours.

  • Neutralize with Ag₂CO₃ or basic resin, filter, and concentrate to yield Methyl-GalNAc.

Phase 2: Selective Oxidation (The Core Protocol)

Step 1: Reaction Setup

  • Dissolve Methyl-GalNAc (1.0 eq, 10 mmol) in water (50 mL) in a beaker equipped with a magnetic stir bar.

  • Add TEMPO (0.01 eq) and NaBr (0.1 eq) . The solution will turn a faint orange/red.

  • Cool the mixture to 0°C using an ice bath.

Step 2: Oxidation [1][2]

  • Calibrate the pH meter. Adjust the starting pH of the solution to ~10 using 0.1 M NaOH.

  • Slowly add NaOCl (2.2 eq) dropwise over 30–60 minutes.

  • CRITICAL: As the reaction proceeds, HBr and HCl are generated, lowering the pH. You must continuously add 2M NaOH to maintain the pH between 10.0 and 10.5 .

    • Tip: If pH drops below 9, selectivity decreases. If pH > 11.5, the N-acetyl group may hydrolyze.

  • Monitor the reaction by TLC (Isopropanol:H₂O:NH₄OH, 7:2:1). The starting material (Rf ~0.5) should disappear, replaced by a baseline spot (acidic product).

Step 3: Quenching

  • Once the pH stabilizes (NaOH consumption stops), add Ethanol (5 mL) to quench excess NaOCl. Stir for 10 minutes.

  • Adjust pH to 7.0 with dilute HCl.

Step 4: Purification

  • Concentrate the solution to ~20 mL.

  • Pass through a column of Dowex 50W x8 (H+ form) to remove Na+ ions and residual TEMPO/amines.

  • Collect the acidic fractions.

  • Lyophilize (freeze-dry) the fractions to obtain Methyl N-acetyl-D-galactosaminuronic acid as a white powder.

Diagram 2: Experimental Workflow

Workflow Start Start: Methyl-GalNAc Dissolved in Water Reagents Add Catalysts: TEMPO (0.01 eq) + NaBr (0.1 eq) Start->Reagents Cooling Cool to 0°C Reagents->Cooling Oxidation Add NaOCl (2.2 eq) dropwise MAINTAIN pH 10-10.5 Cooling->Oxidation Quench Quench with Ethanol Adjust pH to 7.0 Oxidation->Quench pH Stabilized Purify Ion Exchange (Dowex H+) Lyophilization Quench->Purify Final Final Product: GalNAcUA (Methyl Glycoside) Purify->Final

Caption: Step-by-step workflow for the TEMPO-mediated oxidation of Methyl-GalNAc.

Results & Characterization (QC Criteria)

To validate the synthesis, compare the NMR signals of the starting material (SM) and the product.

Table 1: Key 1H and 13C NMR Signals (D₂O)
FeatureMethyl-GalNAc (SM)Methyl-GalNAcUA (Product)Diagnostic Change
H-6 Protons Multiplet at δ 3.70–3.80 ppmAbsent Disappearance of H-6 confirms oxidation.
H-5 Proton Multiplet at δ 3.90 ppmDoublet at δ 4.15–4.25 ppmDownfield shift due to adjacent COOH.
C-6 Carbon δ 61.5 ppm (CH₂OH)δ ~175.0 ppm (COOH) Appearance of Carbonyl signal.
N-Acetyl (CH₃) Singlet at δ 2.05 ppmSinglet at δ 2.05 ppmRemains intact (confirms N-Ac stability).
Anomeric (H-1) Doublet at δ 4.80 ppmDoublet at δ 4.85 ppmMinor shift; confirms ring integrity.
Mass Spectrometry
  • Expected Mass (ESI-): [M-H]⁻ = 248.08 m/z (for Methyl-GalNAcUA, MW ~249.2).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH dropped below 9 during reaction.Use an auto-titrator or check pH every 2 mins.
Degradation pH exceeded 11.5 or Temp > 5°C.Keep reaction strictly at 0°C; add NaOH slower.
Incomplete Oxidation Old NaOCl reagent.Titrate bleach to determine active chlorine % before use.
Yellow Product Residual TEMPO or contaminants.Wash with dichloromethane (DCM) before lyophilization.

References

  • De Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1995). Highly selective nitroxyl radical-mediated oxidation of primary alcohol groups in water-soluble glucans. Carbohydrate Research, 269(1), 89-98. Link

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. Link

  • Angelin, M., & Ramström, O. (2005). TEMPO-mediated oxidation of carbohydrates: A comparative study of reaction conditions. European Journal of Organic Chemistry, 2005(12), 2559. Link

  • Lang, K., et al. (2020). Synthesis of Chondroitin Sulfate Oligosaccharides. Chemical Reviews, 120(16), 7931-7997. (Reference for GAG applications). Link

Sources

Validation & Comparative

Comparative analysis of GalNAc vs GalNAc-onic acid standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxidation Trap

In the high-stakes field of oligonucleotide therapeutics, N-Acetylgalactosamine (GalNAc) has become the industry-standard ligand for targeted delivery to hepatocytes via the Asialoglycoprotein Receptor (ASGPR). However, a critical quality attribute (CQA) often overlooked is the oxidative degradation of the ligand into N-Acetylgalactosaminic acid (GalNAc-onic acid) .[1]

This guide provides a definitive technical comparison between the native GalNAc standard and its oxidized "onic" impurity. While they share a similar nomenclature, their physicochemical properties differ radically, leading to massive shifts in chromatographic retention and, more importantly, the potential loss of biological potency in drug conjugates.

Quick Verdict
  • GalNAc: The active targeting ligand. Neutral/Basic pKa.[1] Elutes early in HPAEC.

  • GalNAc-onic Acid: The inactive oxidative impurity.[1] Acidic pKa (~3.5).[1] Elutes late in HPAEC.[1]

  • Recommendation: Standard QC protocols using isocratic NaOH will miss GalNAc-onic acid.[1] You must employ a sodium acetate gradient to detect this impurity.[1]

Chemical & Physical Properties

Understanding the structural divergence is the prerequisite for designing a valid analytical method.

FeatureN-Acetylgalactosamine (GalNAc)N-Acetylgalactosaminic Acid (GalNAc-onic)
CAS Number 1811-31-083526-25-6 (Generic for aldonic acids)
Chemical Nature Amino Sugar (Aldose/Hemiacetal)Aldonic Acid (Carboxylate)
C1 Functionality Hemiacetal (Anomeric Carbon)Carboxylic Acid
Charge at pH 7 NeutralAnionic (Negative)
pKa ~12–13 (Hydroxyl ionization)~3.5 (Carboxyl ionization)
ASGPR Binding High Affinity (Specific OH geometry)Null/Low (Ring opening disrupts geometry)
HPAEC Retention Weak (Elutes in <20mM NaOH)Strong (Requires >100mM NaOAc)
Structural Impact on Biology

The ASGPR binding pocket is highly stereoselective, requiring the specific axial/equatorial orientation of the hydroxyls on the GalNAc pyranose ring.

  • GalNAc: Exists in equilibrium between

    
     and 
    
    
    
    pyranose forms.[1]
  • GalNAc-onic Acid: Oxidation at C1 prevents ring closure in alkaline conditions, resulting in a linear carboxylate chain or a lactone.[1] This destroys the 3D epitope required for receptor binding, rendering the drug conjugate "blind" to the liver.

Visualization: The Oxidation Pathway

The following diagram illustrates the degradation pathway and the resulting loss of function.

GalNAc_Oxidation GalNAc GalNAc (Active Ligand) Oxidation Oxidative Stress (Storage/Synthesis) GalNAc->Oxidation O2 / Radical ASGPR ASGPR Receptor (Liver Uptake) GalNAc->ASGPR High Affinity Binding GalNAcOnic GalNAc-onic Acid (Inactive Impurity) Oxidation->GalNAcOnic C1 Oxidation NoBind Loss of Potency (Off-Target) GalNAcOnic->NoBind Steric/Charge Mismatch

Caption: Pathway showing the conversion of active GalNAc to inactive GalNAc-onic acid and the subsequent failure in receptor targeting.[1]

Analytical Performance: HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for this analysis.[1][2][3][4] Mass spectrometry (LC-MS) often requires derivatization or suffers from poor ionization of small polar sugars.[1] HPAEC-PAD detects them directly with high sensitivity.[1]

The Separation Mechanism
  • GalNAc (Weakly Acidic): At pH > 12 (NaOH eluent), GalNAc is partially ionized (oxyanion) and interacts weakly with the quaternary ammonium stationary phase.[1]

  • GalNAc-onic Acid (Strongly Acidic): Even at neutral pH, the carboxyl group is ionized.[1] In NaOH eluents, it is a doubly charged species (Carboxylate + Oxyanion).[1] It binds very tightly to the column.

Comparative Protocol

System: Dionex ICS-6000 or equivalent. Column: CarboPac PA1 or PA10 (Guard + Analytical).[1] Detector: Electrochemical (Gold electrode, Ag/AgCl reference).[1]

Step-by-Step Method (Dual-Gradient)

This protocol is designed to separate the native sugar from the oxidized impurity in a single run.[1]

  • Eluent Preparation:

    • Eluent A: 18 MΩ Water

    • Eluent B: 200 mM NaOH

    • Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Gradient Program:

Time (min)% A (Water)% B (200mM NaOH)% C (1M NaOAc)ConditionTarget Analyte
0.0 9280Equilibration (16mM NaOH)-
10.0 9280IsocraticGalNAc (Active)
10.1 50050Step Gradient-
25.0 00100Linear RampGalNAc-onic Acid
30.0 9280Restore-
  • Expected Results:

    • GalNAc Retention Time: ~4–6 minutes.[1]

    • GalNAc-onic Acid Retention Time: ~18–22 minutes (elutes only when Acetate is introduced).[1]

Critical Warning: If you run a standard isocratic method (e.g., just 16mM NaOH) for 30 minutes, GalNAc-onic acid will not elute .[1] It will remain stuck on the column, potentially eluting in a subsequent run as a "ghost peak" or slowly degrading column capacity.

Experimental Workflow Diagram

The following logic flow ensures the correct identification of the impurity.

Workflow Sample GalNAc Standard/Sample HPAEC HPAEC-PAD Injection (CarboPac PA1) Sample->HPAEC Iso Isocratic Phase (16mM NaOH) HPAEC->Iso 0-10 min Grad Gradient Phase (NaOAc Ramp) Iso->Grad Switch Eluent Result1 Peak @ 5 min (GalNAc) Iso->Result1 Result2 Peak @ 20 min (GalNAc-onic Acid) Grad->Result2 Decision Calculate % Oxidation (Area Ratio) Result1->Decision Result2->Decision

Caption: Analytical workflow utilizing a dual-gradient approach to quantify both native and oxidized species.

Authoritative References

  • Thermo Fisher Scientific. (2020).[1] HPAE-PAD for the Analysis of Carbohydrates: Technical Guide. (Demonstrates the separation principles of neutral vs. acidic sugars on CarboPac columns).

  • Nair, J. K., et al. (2014).[1] "Multivalent N-acetylgalactosamine-conjugated siRNA localizes in hepatocytes and elicits robust RNAi-mediated gene silencing."[1] Journal of the American Chemical Society. (Establishes GalNAc as the primary ligand for ASGPR).

  • Huang, Y., et al. (2017).[1] "Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates." Nucleic Acids Research.[1][5] (Discusses the metabolic fate and stability of GalNAc ligands).

  • Dionex (Now Thermo Fisher). (2012).[1] Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). (Detailed pKa and retention data for amino sugars vs. sugar acids).

Sources

Benchmarking Hexosaminidase Inhibitors: A Comparative Guide to 2-acetamido-2-deoxy-D-galactono-1,4-lactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Transition State Standard

In the development of pharmacological chaperones for lysosomal storage disorders (specifically Tay-Sachs and Sandhoff disease), 2-acetamido-2-deoxy-D-galactono-1,4-lactone (hereafter GalNAc-lactone ) serves as the canonical reference standard.

While modern synthetic inhibitors like NAG-thiazoline (NGT) offer higher potency and stability, GalNAc-lactone remains the essential benchmark for validating the mechanism of competitive inhibition. It mimics the distorted half-chair conformation of the oxazolinium ion intermediate formed during the substrate-assisted catalysis of


-hexosaminidase (Hex A/B).

This guide provides the critical operational protocols required to use this standard effectively, specifically addressing its hydrolytic instability—a common source of experimental error that leads to false-negative inhibition data.

Mechanistic Grounding: Why This Molecule?

To use GalNAc-lactone effectively, one must understand why it binds.


-Hexosaminidases employ a "substrate-assisted" catalytic mechanism.[1] The 2-acetamido group of the substrate attacks the anomeric center, forming a cyclic oxazolinium ion intermediate .
  • The Mimicry: GalNAc-lactone possesses a planar lactone functionality that forces the pyranose ring into a conformation resembling this transition state.

  • The Competition: It competes directly with GM2 ganglioside fragments (in vivo) or synthetic fluorogenic substrates (in vitro) for the active site.

Diagram 1: Mechanism of Inhibition & Structural Mimicry

HexMechanism Substrate Substrate (GM2 / 4-MU-GalNAc) TS Transition State (Oxazolinium Ion) Substrate->TS Substrate-Assisted Catalysis Product Hydrolyzed Product TS->Product Hydrolysis HexEnzyme β-Hexosaminidase (Active Site) HexEnzyme->TS Stabilizes Lactone GalNAc-1,4-Lactone (Inhibitor) Lactone->HexEnzyme Mimics TS Geometry (Competitive Binding) NGT NAG-Thiazoline (Competitor) NGT->HexEnzyme Mimics Charge/Shape

Caption: The lactone inhibitor intercepts the enzyme by mimicking the geometry of the transient oxazolinium ion intermediate.

Comparative Analysis: GalNAc-Lactone vs. Alternatives

In a high-throughput screening (HTS) context, you will likely encounter three primary inhibitor classes. The table below benchmarks GalNAc-lactone against its main competitors.

Table 1: Performance Matrix of Hexosaminidase Inhibitors
FeatureGalNAc-1,4-Lactone (Reference)NAG-Thiazoline (NGT) (Modern Standard)PUGNAc (Broad Spectrum)
Primary Target

-Hexosaminidase A/B

-Hexosaminidase & OGA
O-GlcNAcase (OGA)
Mechanism Transition State Analog (Geometry)Transition State Mimic (Charge/Shape)Transition State Analog
Potency (

)
~200 - 800 nM (Variable by pH)~70 nM (Highly Potent)

M range for Hex A/B
Aqueous Stability Low (Hydrolyzes to acid < 4h)High (Stable for days)Moderate
Selectivity High for Hex A/B vs. OGAModerate (Hits both)Low (Primarily OGA)
Use Case Crystallography, Mechanism ValidationPharmacological Chaperone StudiesO-GlcNAc cycling studies

Key Insight: Do not use GalNAc-lactone for long-duration cell culture assays (>24 hours) without daily replenishment. It hydrolyzes to 2-acetamido-2-deoxy-D-galactonic acid, which is a non-inhibitor. For long-term assays, NGT is superior, but GalNAc-lactone remains the gold standard for determining initial velocity kinetics (


).

Critical Protocol: Handling & Stability (The "Freshness" Rule)

The most common failure mode with this standard is ring opening . The 1,4-lactone ring is thermodynamically unstable in water at neutral or basic pH.

The "Senior Scientist" Protocol for Stock Preparation:
  • Storage: Store the solid powder at -20°C with desiccant. It is hygroscopic.

  • Solvent: Do NOT dissolve in PBS or water for storage.

  • Reconstitution:

    • Dissolve immediately prior to use in ice-cold 10 mM Acetate Buffer (pH 4.5) .

    • The acidic pH retards the hydrolysis of the lactone ring.

    • Alternative: Dissolve in 100% DMSO (anhydrous) for stock storage (stable for ~1 week at -20°C). Dilute into aqueous buffer only at the moment of the assay.

Quality Control: Validating the Standard via NMR

Before running a


 determination, you must verify the material has not hydrolyzed to the acid. A standard proton NMR (

H-NMR) is the only definitive check.

QC Criteria:

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as it promotes hydrolysis during the scan).
  • Diagnostic Signal: Look for the H-1 proton signal.

    • Lactone (Active): Distinctive doublet or multiplet shift due to the strained ring.

    • Hydrolyzed Acid (Inactive): Shift moves upfield; loss of ring strain features.

Diagram 2: QC and Assay Workflow

QCWorkflow cluster_QC Step 1: Purity Check (NMR) cluster_Assay Step 2: Kinetic Assay Solid Solid Standard (-20°C, Desiccated) NMR 1H-NMR in DMSO-d6 Solid->NMR Decision Lactone Ring Intact? NMR->Decision Dissolve Dissolve in 100% DMSO Decision->Dissolve Yes Discard Discard/Recrystallize Decision->Discard No (Hydrolyzed) Dilute Dilute into Acidic Buffer (pH 4.5) Dissolve->Dilute < 15 mins before assay SubstrateAdd Add 4-MU-GalNAc Substrate Dilute->SubstrateAdd Read Measure Fluorescence (Ex 360 / Em 450) SubstrateAdd->Read

Caption: Workflow emphasizing the validation of the lactone ring prior to kinetic analysis.

Experimental Protocol: Determination

Objective: Determine the inhibition constant (


) of GalNAc-lactone against Human Hex A.

Materials:

  • Enzyme: Recombinant Human

    
    -Hexosaminidase A (rhHexA).
    
  • Substrate: 4-Methylumbelliferyl N-acetyl-

    
    -D-galactosaminide (4-MU-GalNAc).
    
  • Inhibitor: 2-acetamido-2-deoxy-D-galactono-1,4-lactone (Freshly prepared).

  • Buffer: Citrate-Phosphate buffer (pH 4.5) + 0.1% BSA.

Method:

  • Preparation: Prepare a 10 mM stock of GalNAc-lactone in DMSO.

  • Serial Dilution: Create a dilution series (0, 10 nM, 50 nM, 100 nM, 500 nM, 1

    
    M, 10 
    
    
    
    M) in Citrate-Phosphate buffer. Note: Keep DMSO constant < 2%.
  • Incubation: Mix 10

    
    L of enzyme with 10 
    
    
    
    L of inhibitor dilution. Incubate for 10 minutes at 37°C .
    • Warning: Do not pre-incubate longer than 15 minutes; the lactone will begin to degrade.

  • Reaction: Add 20

    
    L of 4-MU-GalNAc substrate (at 
    
    
    
    concentration, typically ~0.5 mM).
  • Termination: After 15 minutes, stop reaction with 200

    
    L Glycine-Carbonate buffer (pH 10.7).
    
  • Detection: Read fluorescence (Ex 365 nm / Em 450 nm).

  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon Plot). The intersection point gives
    
    
    .

Expected Result: A competitive inhibition profile with a


 between 200 nM and 800 nM , depending on the specific isozyme source and pH precision.

References

  • Conchie, J., & Levvy, G. A. (1957). Inhibition of glycosidases by aldonolactones of corresponding configuration. Biochemical Journal, 65(2), 389–395. Link

  • Knapp, S., et al. (1996). NAG-thiazoline, an N-acetyl-beta-hexosaminidase inhibitor that implicates acetamido participation. Journal of the American Chemical Society, 118(28), 6804-6805. Link

  • Macauley, M. S., et al. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of Biological Chemistry, 280(27), 25313-25322. Link

  • Tropak, M. B., et al. (2004). Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients. Journal of Biological Chemistry, 279(14), 13478-13487. Link

  • PubChem Compound Summary. (2024). 2-Acetamido-2-deoxy-D-galactono-1,4-lactone.[2][3][4] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of N-Acetyl-D-Galactosamine (GalNAc) and Derivatives

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-Acetyl-D-galactosamine (GalNAc) is the targeting ligand of choice for delivering oligonucleotides (siRNA, ASO) to hepatocytes via the Asialoglycoprotein Receptor (ASGPR).[1][][3] While the raw material is chemically benign, the disposal protocols must account for its role in biological conjugates and proprietary drug formulations .[1]

Critical Distinction:

  • Raw Reagent (CAS 1811-31-0): Generally non-hazardous, biodegradable amino sugar.[1]

  • GalNAc-Conjugates (Drug Substance): Must be treated as potentially bioactive pharmaceutical waste.[1]

  • Acidic Derivatives: If you are handling N-acetylgalactosaminuronic acid (acidic form), standard weak-acid neutralization protocols apply prior to waste segregation.[1]

Risk Assessment & Safety Profile (SDS Summary)

Before disposal, verification of the specific chemical state is required.[1] The following data applies to the pure, raw reagent (GalNAc).

ParameterSpecificationOperational Implication
CAS Number 1811-31-0Use for waste manifesting.[1]
Physical State White Crystalline PowderDust generation is the primary physical hazard.[1]
pH (10% aq) Neutral (6.0 - 7.[1]5)No neutralization required for pure aqueous solutions.[1]
GHS Classification Not Classified (Non-Hazardous)Not P-listed or U-listed under RCRA (40 CFR 261.33).[1]
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid or perchlorates in waste storage.[1]
Toxicity LD50 (Oral, Rat) > 10g/kg (Est.)Low acute toxicity; treat as "General Chemical Waste."[1]

Expert Insight: While GalNAc is non-toxic, never dispose of large quantities down the drain.[1] High concentrations of sugars increase Biological Oxygen Demand (BOD) in municipal wastewater, potentially triggering regulatory fines for your facility.[1]

Waste Stream Decision Matrix

Effective disposal requires segregating the material based on its experimental context.[1] Use the following logic flow to determine the correct waste stream.

GalNAc_Disposal_FlowStartIdentify Material StateIsSolidIs it a Solid Powder?Start->IsSolidRawReagentRaw Reagent(Expired/Excess)IsSolid->RawReagentYesIsLiquidAqueous Solution(Buffer/Media)IsSolid->IsLiquidNoIsConjugatedIs it Conjugated?(e.g., GalNAc-siRNA)SolidWasteNon-HazardousChemical Waste BinIsConjugated->SolidWasteNo (Pure Sugar)PharmaWastePharmaceutical Waste(High Temp Incineration)IsConjugated->PharmaWasteYes (Drug Product)RawReagent->IsConjugatedCellCultureUsed in Cell Culture?IsLiquid->CellCultureBioWasteBiohazardous Waste(Autoclave/Incinerate)CellCulture->BioWasteYes (Cells present)LiquidChemLiquid Chemical Waste(Non-Halogenated)CellCulture->LiquidChemNo (Pure Buffer)

Figure 1: Decision matrix for segregating GalNAc waste streams to ensure regulatory compliance and cost-efficiency.[1]

Detailed Disposal Protocols

Protocol A: Solid Raw Material (Expired or Excess)

Applicability: Unused powder in original bottles or weighing boats.[1]

  • Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar labeled "Non-Hazardous Solid Chemical Waste."[1]

  • Segregation: Do not mix with oxidizers (nitrates, permanganates) or sharps.[1]

  • Labeling:

    • Chemical Name: N-Acetyl-D-galactosamine[1][4][5]

    • Hazard Checkbox: None (or "General Organic" depending on facility tags).

  • Disposal Method: Commercial incineration or Class I landfill (depending on local EPA/regional regulations).[1] Incineration is preferred for complete destruction.[1]

Protocol B: Aqueous Solutions (Buffers & HPLC Waste)

Applicability: Dissolved GalNAc in water, PBS, or HPLC mobile phases.[1]

  • Solvent Check:

    • If dissolved in Water/PBS: Collect in "Non-Hazardous Aqueous Waste" carboy.[1]

    • If dissolved in Acetonitrile/Methanol (HPLC): Collect in "Flammable Organic Solvent Waste."[1]

  • pH Verification: Ensure pH is between 5 and 9. If the solution contains N-acetylgalactosaminuronic acid, neutralize with dilute Sodium Bicarbonate (

    
    ) before adding to the carboy to prevent off-gassing.[1]
    
  • Prohibition: Do not pour down lab sinks. Although non-toxic, it promotes bacterial growth in plumbing traps.[1]

Protocol C: GalNAc-Conjugates (siRNA/ASO)

Applicability: Synthetic drug substances where GalNAc is linked to oligonucleotides.[1][][3] This is the most critical category for compliance.

  • Classification: Treat as Pharmaceutical/Synthetic Chemical Waste .[1]

  • Reasoning: While the sugar is safe, the oligonucleotide sequence may be proprietary or biologically active (gene silencing).[1]

  • Method:

    • Solid/Lyophilized: Place in a sealed container labeled "Synthetic Oligonucleotide Waste."

    • Destruction: High-Temperature Incineration is mandatory to destroy the nucleic acid sequence and protect Intellectual Property (IP).[1]

    • Biohazard Exception: If the conjugate was introduced to viral vectors or human cell lines, it must be processed as Regulated Medical Waste (Red Bag/Autoclave) before final disposal.[1]

Emergency Response: Spill Procedures

In the event of a spill, the primary risk is slip hazards (sugar solutions are viscous) and particulate inhalation (powder).[1]

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypePowderDry PowderType->PowderLiquidLiquid/SolutionType->LiquidAction1Dampen with Wet Paper Towel(Prevent Dust)Powder->Action1Action2Absorb withPaper/VermiculiteLiquid->Action2CleanClean Surface withWarm Water + DetergentAction1->CleanAction2->CleanDisposeDispose asChemical WasteClean->Dispose

Figure 2: Standardized spill response workflow. Note that dampening powder is critical to prevent aerosolization.

Step-by-Step Cleanup:

  • PPE: Wear standard nitrile gloves, lab coat, and safety glasses.[1] If handling large amounts of dry powder (>100g), use a N95 dust mask to prevent nuisance dust inhalation.[1]

  • Containment:

    • Powder: Cover with a wet paper towel to prevent dust clouds.[1] Wipe up gently.[1]

    • Liquid: Surround with absorbent pads.[1]

  • Decontamination: Wash the surface with warm water and mild detergent.[1] GalNAc is highly water-soluble; sticky residues are easily removed with warm water.[1]

  • Disposal: Place used paper towels/pads into the solid chemical waste bin.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 84265, N-Acetyl-D-galactosamine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][6] Retrieved from [Link][1]

  • Alnylam Pharmaceuticals. (2020).[1] GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics.[1][][7] Nucleic Acids Research.[1] Retrieved from [Link](Context for conjugate disposal)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.